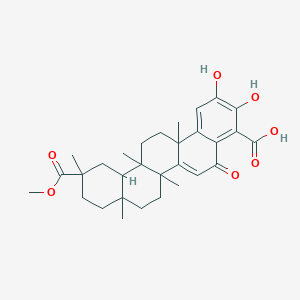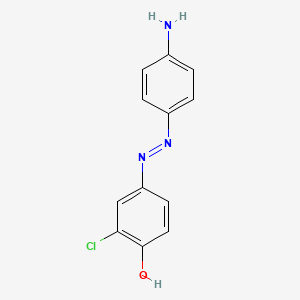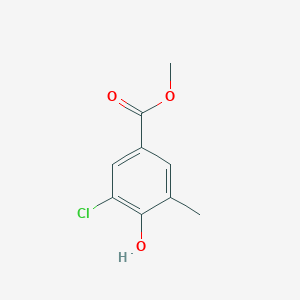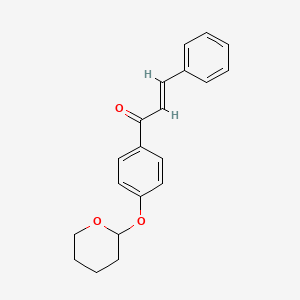
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D:A-friedoolean-1,3,5(10),7-tetrene-23,29-dioic acid 29-methyl ester, also known as Zeylasterone, is a diterpenoid compound. This compound is notable for its complex structure and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the core ring structure.
Functional Group Modifications: Addition of ketone and ester groups.
Reaction conditions often involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, including batch reactors for controlled reaction conditions and purification processes like chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D undergoes several types of chemical reactions:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to alcohols.
Substitution: Replaces functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to and inhibit or activate these targets, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zeylasteral
- Celastrol
- Pristimerin
Uniqueness
Compared to similar compounds, (20R)-2,3-Dihydroxy-6-oxo-24-nor-D is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which contribute to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H38O7 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35) |
Clé InChI |
DXDSZUXZQIKMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)





